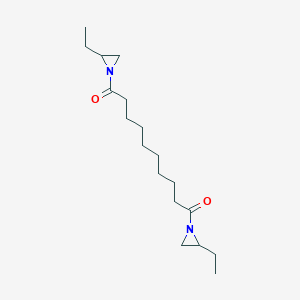
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is a synthetic organic compound characterized by the presence of two aziridine rings attached to a decane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione typically involves the reaction of decane-1,10-dione with 2-ethylaziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products where the aziridine ring atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes by binding to critical functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Decanediol: A related compound with two hydroxyl groups instead of aziridine rings.
1,10-Dibromodecane: Contains bromine atoms instead of aziridine rings.
1,10-Diaminodecane: Features amine groups instead of aziridine rings.
Uniqueness
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is unique due to the presence of aziridine rings, which confer distinct reactivity and potential biological activity. The aziridine rings make the compound highly reactive and capable of forming covalent bonds with various nucleophiles, setting it apart from other similar compounds.
Propiedades
Número CAS |
25853-47-8 |
|---|---|
Fórmula molecular |
C18H32N2O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1,10-bis(2-ethylaziridin-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C18H32N2O2/c1-3-15-13-19(15)17(21)11-9-7-5-6-8-10-12-18(22)20-14-16(20)4-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
AHHONKNNDPIASR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN1C(=O)CCCCCCCCC(=O)N2CC2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


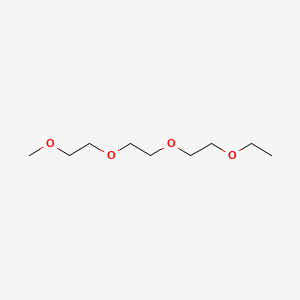
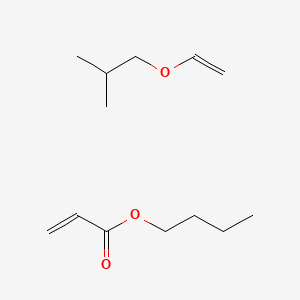
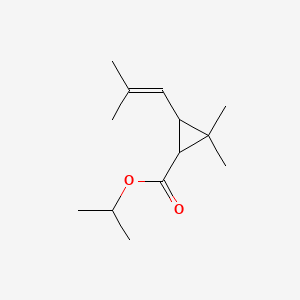
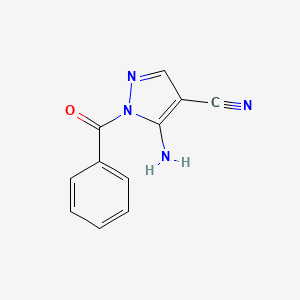
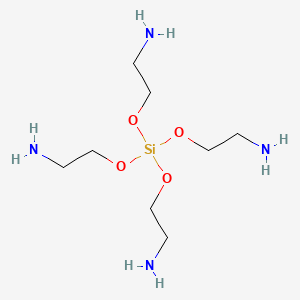

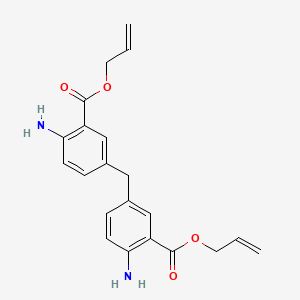
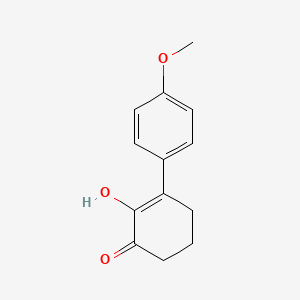
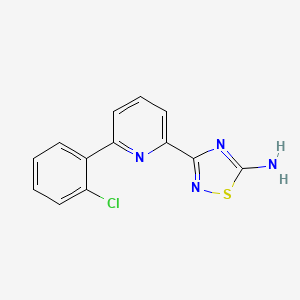
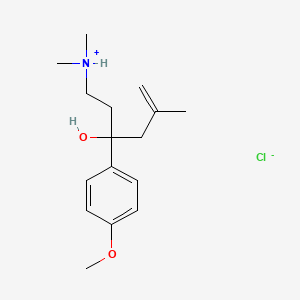

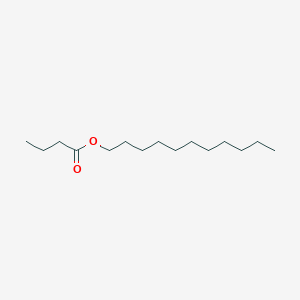

![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
